molecular formula C30H30O12 B12516469 9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one

9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one

Cat. No.: B12516469
M. Wt: 582.6 g/mol
InChI Key: PMJUVXNBXQVOOP-UHFFFAOYSA-N
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Description

The compound 9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one is a complex organic molecule with a unique structure that includes multiple functional groups such as benzodioxole, hydroxyl, methoxy, and naphthofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the benzodioxole ring, followed by the introduction of the naphthofuran moiety. The final steps include the addition of hydroxyl and methoxy groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one: can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and naphthofuran derivatives, which share structural features and functional groups. Examples include:

    Benzodioxole derivatives: Known for their aromatic properties and potential biological activities.

    Naphthofuran derivatives:

Uniqueness

The uniqueness of 9-(2H-1,3-benzodioxol-5-yl)-4-{[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy}-6,7-dimethoxy-3H-naphtho[2,3-c]furan-1-one lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C30H30O12

Molecular Weight

582.6 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[[7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C30H30O12/c1-30(2)41-26-21(10-31)39-29(24(32)27(26)42-30)40-25-15-9-19(35-4)18(34-3)8-14(15)22(23-16(25)11-36-28(23)33)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26-27,29,31-32H,10-12H2,1-4H3

InChI Key

PMJUVXNBXQVOOP-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C

Origin of Product

United States

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